Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry. The presence of the 3-chlorophenyl group and the diethyl ester moiety contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester typically involves the reaction of 3-chlorobenzaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the diethyl phosphite attacks the carbonyl carbon of the 3-chlorobenzaldehyde, followed by proton transfer and subsequent formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phenyl compounds.
Scientific Research Applications
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the phosphonic acid group allows it to mimic phosphate esters, which are common substrates for many enzymes. This mimicry enables the compound to interfere with various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, diethyl ester
- Phosphonic acid, [(4-chlorophenyl)hydroxymethyl]-, diethyl ester
- Phosphonic acid, [(3-bromophenyl)hydroxymethyl]-, diethyl ester
Uniqueness
Phosphonic acid, [(3-chlorophenyl)hydroxymethyl]-, diethyl ester is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for targeted interactions with enzymes and other biological molecules, making it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
50652-90-9 |
---|---|
Molecular Formula |
C11H16ClO4P |
Molecular Weight |
278.67 g/mol |
IUPAC Name |
(3-chlorophenyl)-diethoxyphosphorylmethanol |
InChI |
InChI=1S/C11H16ClO4P/c1-3-15-17(14,16-4-2)11(13)9-6-5-7-10(12)8-9/h5-8,11,13H,3-4H2,1-2H3 |
InChI Key |
JHNRHDVDQNTWFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC(=CC=C1)Cl)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.